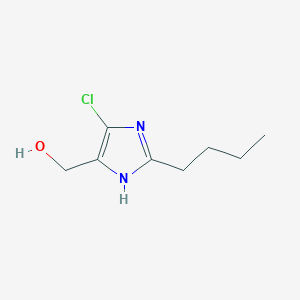
(2-丁基-4-氯-1H-咪唑-5-基)甲醇
描述
“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is a member of imidazoles . It has a CAS Number of 79047-41-9 and a linear formula of C8H13ClN2O . The molecular weight of this compound is 188.66 .
Molecular Structure Analysis
The molecular formula of “(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is C8H13ClN2O . The InChI code for this compound is 1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is a solid at room temperature . It has a melting point of 147-151°C . The boiling point of this compound is 407.7±30.0°C at 760 mmHg .
科学研究应用
晶体学表征:Tessler 和 Goldberg (2004) 的一项研究描述了 2-丁基-4-氯-1H-咪唑-5-基)甲醇的晶体学特征,揭示了一种由分子间氢键稳定的有序结构 (Tessler 和 Goldberg,2004 年).
抗菌活性:Maheta 等人。(2012) 合成了该化合物的衍生物并评估了它们的抗菌活性,发现一些在该领域显示出潜力 (Maheta、Patel 和 Naliapara,2012 年).
ACE 抑制活性:Kantevari 等人。(2011) 的研究涉及合成 2-丁基-4-氯-1-甲基咪唑的新型衍生物,并测试它们的血管紧张素转换酶 (ACE) 抑制活性。他们发现某些查耳酮类化合物显示出比吡唑类似物更好的 ACE 抑制活性 (Kantevari、Addla、Bagul、Sridhar 和 Banerjee,2011 年).
药物应用合成:Ande (2012) 合成了 (2-丁基-4-取代硫代酰胺硫代氨基甲酰基-1- {[2-(1H-四唑-5-基) 联苯-4-基] 甲基}-1H-咪唑-5-基) 甲醇,突出了其在制药、医药、农业和药物科学中的重要性 (Ande,2012 年).
溶解度研究:Guo 等人。(2008) 的一项研究重点研究了洛沙坦钾(该化合物的衍生物)在各种溶剂中的溶解度,为药物制剂提供了有价值的数据 (Guo、Yin、Yang、Zhang 和 Wang,2008 年).
缓蚀:Costa 等人。(2021) 研究了咪唑基分子,包括 (2-丁基-4-氯-1H-咪唑-5-基) 甲醇的衍生物,用于在酸性介质中碳钢的缓蚀。这突出了该化合物在工业应用中的潜力 (Costa 等人,2021 年).
安全和危害
“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is classified as harmful . It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves, clothing, eye protection, and face protection .
属性
IUPAC Name |
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZKDOOHOBZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370867 | |
| Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79047-41-9 | |
| Record name | 2-Butyl-5-chloro-1H-imidazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79047-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)


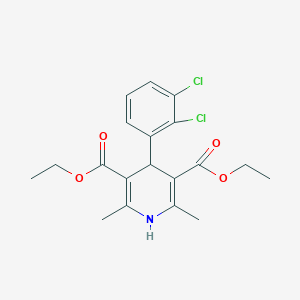



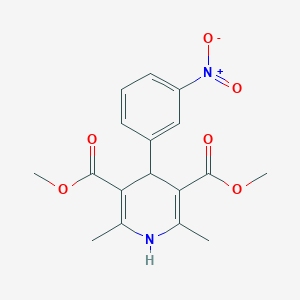
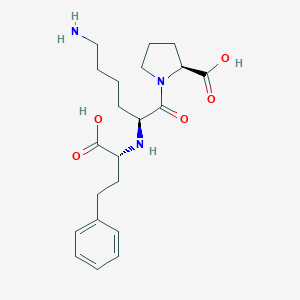

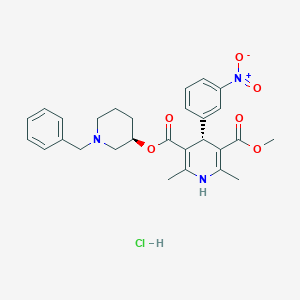
![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)